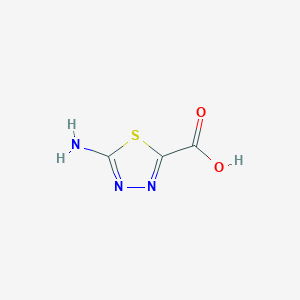

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Vue d'ensemble

Description

5-Amino-1,3,4-thiadiazole-2-carboxylic acid: is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes .

Mécanisme D'action

Target of Action

5-Amino-1,3,4-thiadiazole-2-carboxylic acid and its derivatives have been found to exhibit significant anticancer properties . The primary targets of this compound are cancer cell lines such as LoVo and MCF-7 . These cell lines are often used in research as models for colorectal and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the compound’s interaction with the cellular machinery, leading to changes in cell viability, proliferation, apoptosis, and cell cycle .

Biochemical Pathways

It is known that thiadiazole derivatives can affect various biochemical pathways, leading to diverse pharmacological activities . In the case of cancer cells, the compound likely disrupts pathways related to cell growth and survival .

Pharmacokinetics

A related compound demonstrated a good pharmacokinetic profile in balb/c mice , suggesting that this compound might also have favorable ADME properties.

Result of Action

The compound’s action results in significant anticancer effects. For instance, a derivative of this compound demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that the compound can effectively inhibit the growth of these cancer cells.

Analyse Biochimique

Biochemical Properties

5-Amino-1,3,4-thiadiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, specifically hCA-I and hCA-II, which are involved in the reversible hydration of carbon dioxide. The inhibitory effects of this compound on these enzymes have been studied extensively, revealing that it can effectively reduce enzyme activity at nanomolar concentrations . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been a subject of considerable research. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase is attributed to its structural compatibility with the enzyme’s active site. By occupying this site, this compound prevents the binding of the enzyme’s natural substrate, thereby inhibiting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. It has been observed that the compound remains relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. Research has indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater changes in cellular function . At excessively high doses, this compound can induce toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an enzyme inhibitor can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . For example, by inhibiting carbonic anhydrase, the compound can alter the balance of carbon dioxide and bicarbonate ions, which are critical for maintaining cellular pH and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential side effects, making it essential to understand these dynamics for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes or biomolecules, thereby increasing its inhibitory potency and overall effectiveness.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product . Another method involves the cyclization of N-(2-cyanoethyl)thiourea with hydrazine hydrate under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols and amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Chemistry: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents .

Medicine: Due to its biological activity, this compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections .

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Comparaison Avec Des Composés Similaires

2-Amino-1,3,4-thiadiazole: Similar structure but lacks the carboxylic acid group.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a carboxylic acid group.

1,3,4-Thiadiazole-2-carboxylic acid: Lacks the amino group.

Uniqueness: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Activité Biologique

5-Amino-1,3,4-thiadiazole-2-carboxylic acid (5-A-TDCA) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of this compound

This compound belongs to the thiadiazole family of compounds, which are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the amino group enhances its potential as a pharmacophore for various biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 5-A-TDCA derivatives against a range of pathogens.

| Compound | Target Organism | Method | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-A-TDCA | Staphylococcus aureus | Disc diffusion | 15-19 |

| 5-A-TDCA | Escherichia coli | Disc diffusion | 15-19 |

| 5-A-TDCA | Salmonella typhi | Disc diffusion | 16 |

| 5-A-TDCA | Pseudomonas aeruginosa | Disc diffusion | 14 |

The compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness comparable to standard antibiotics like ofloxacin .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives, including 5-A-TDCA. Various studies have reported that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo.

Table: Anticancer Activity of Thiadiazole Derivatives

These findings suggest that 5-A-TDCA and its derivatives may serve as promising candidates for developing new anticancer agents.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of 5-A-TDCA have been evaluated using various models. For instance, compounds derived from this scaffold demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory activity.

Table: Anti-inflammatory Activity Comparison

| Compound | Standard Drug | Activity Level |

|---|---|---|

| 2-amino-disubstituted-1,3,4-thiadiazoles | Diclofenac sodium (30 mg/kg) | Good |

| 2-amino-5-disubstituted-thiadiazoles | Aspirin (200 mg/kg) | Moderate |

These results highlight the potential use of thiadiazole derivatives in treating inflammatory conditions .

The mechanisms underlying the biological activities of 5-A-TDCA involve multiple pathways:

- Antimicrobial Action : The ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Anticancer Mechanisms : Inhibition of key enzymes such as carbonic anhydrases and induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : Modulation of inflammatory mediators and pathways involved in pain signaling.

Case Studies

Several case studies have explored the efficacy of 5-A-TDCA derivatives:

- Case Study 1 : A derivative was tested against E. coli and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Case Study 2 : In vivo studies demonstrated that a specific derivative significantly reduced tumor growth in xenograft models for breast cancer.

Propriétés

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?

A1: Research indicates that the rate of decarboxylation of this compound is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.

Q2: Are there any known catalysts for the decarboxylation of this compound?

A2: Yes, research has shown that micelles can catalyze the decarboxylation of this compound. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.